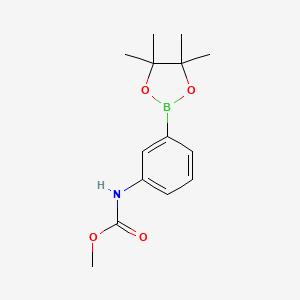

Methyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

説明

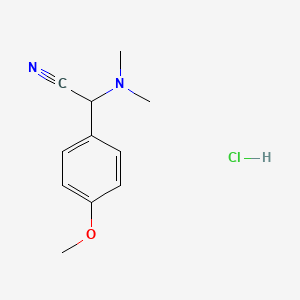

“Methyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate” is a chemical compound. It is commonly used in the preparation of pharmaceuticals and chemical intermediates .

Synthesis Analysis

The synthesis of this compound often involves the use of reagents and catalysts. For instance, it can be synthesized through the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis

The molecular formula of this compound is C14H19BO4 . The structures of similar compounds have been solved using direct methods such as SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .Chemical Reactions Analysis

This compound can be used as a reagent and catalyst in organic synthesis for the production of various compounds . It can also be used in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical And Chemical Properties Analysis

The compound has a molecular weight of 262.11 . It has a density of 1.08±0.1 g/cm3 (Predicted), a melting point of 77-81°C (lit.), a boiling point of 355.6±25.0 °C (Predicted), and a refractive index of 1.507 .科学的研究の応用

Organic Synthesis Intermediates

This compound serves as an intermediate in various organic synthesis processes. It’s particularly useful in reactions that require boric acid ester intermediates with benzene rings . Its stability and reactivity make it suitable for complex synthesis pathways, including glycol protection and asymmetric synthesis of amino acids.

Suzuki Coupling Reactions

In the field of synthetic chemistry, this compound is employed in Suzuki coupling reactions . These reactions are pivotal for forming carbon-carbon bonds, an essential step in creating complex organic molecules, pharmaceuticals, and polymers.

Drug Development

Boric acid compounds, such as this one, are often utilized in drug development as enzyme inhibitors or specific ligand drugs . They have applications in treating tumors, microbial infections, and are being explored in the design of anticancer drugs.

Cancer Research

Specifically, in cancer research, boric acid compounds have been found to induce apoptosis in human colon cancer cells and necrosis in HeLa cells by inducing oxidative stress . This opens up potential therapeutic applications for this compound in oncology.

Fluorescent Probes

The compound’s structure allows it to be used as a fluorescent probe. It can identify various substances, including hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances . This is crucial for biological assays and diagnostic applications.

Crystallographic Studies

Due to its well-defined crystal structure, this compound is suitable for X-ray diffraction studies, which are fundamental in determining the three-dimensional arrangement of atoms in a crystal . This information is vital for understanding molecular interactions and designing new materials.

Electrochemical Properties Research

It has been used to study the synthesis, optical, and electrochemical properties of novel copolymers based on benzothiadiazole and electron-rich arene units . This research is important for developing new materials with specific electronic properties.

Computational Chemistry

The compound’s molecular structure has been analyzed using density functional theory (DFT), which helps predict its reactivity and interaction with other molecules . This is essential for computational drug design and material science.

Safety and Hazards

The safety information for this compound is limited. It is advised to follow correct laboratory practices when handling it, including the use of appropriate personal protective equipment such as gloves, lab coats, and safety goggles . It should be stored in a sealed container, away from oxygen, heat sources, and strong oxidizers. If it comes into contact with skin or eyes, it should be rinsed immediately with plenty of water, and medical assistance should be sought if necessary .

作用機序

Target of Action

Similar compounds have been used as reagents to synthesize quinoxaline derivatives or heterocyclylamine derivatives as pi3 kinase inhibitors . PI3 kinases play a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

It’s likely that it interacts with its targets (such as pi3 kinases) by binding to the active site, thereby inhibiting the kinase’s activity and leading to changes in cellular processes .

Biochemical Pathways

Methyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate may affect the PI3K/AKT/mTOR pathway, which is a critical signaling pathway in cells. This pathway is involved in cell cycle progression, growth, survival, and metabolism . By inhibiting PI3 kinases, the compound could potentially disrupt these processes.

Result of Action

The molecular and cellular effects of Methyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate’s action would depend on its specific targets and the pathways it affects. If it acts as a PI3 kinase inhibitor, it could potentially lead to decreased cell growth and proliferation, and increased cell death .

特性

IUPAC Name |

methyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-7-6-8-11(9-10)16-12(17)18-5/h6-9H,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMAMRUWWLIHMFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(3-Fluorophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1458544.png)

![2-[3-(Methoxymethyl)piperidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1458545.png)

![1-ethyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1458557.png)

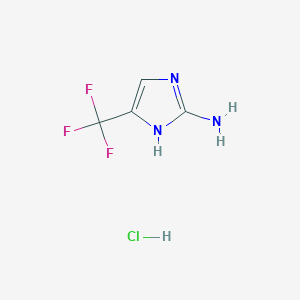

![1,7-Diazaspiro[4.4]nonan-2-one 2,2,2-trifluoroacetate](/img/structure/B1458559.png)